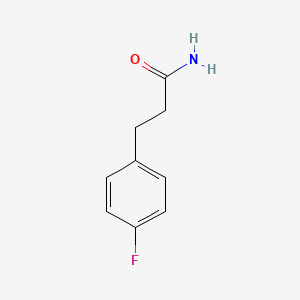

3-(4-Fluorophenyl)propanamide

Description

3-(4-Fluorophenyl)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a 4-fluorophenyl group at the β-position. Its molecular formula is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol. The compound’s structure combines the lipophilic 4-fluorophenyl moiety with the hydrogen-bonding capacity of the amide group, making it a versatile scaffold in medicinal chemistry. Derivatives of this core structure have been explored for diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCOGJNLGPGUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)propanamide typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-(4-fluorophenyl)propan-1-amine, which is subsequently acylated with acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride, resulting in the formation of 3-(4-fluorophenyl)propan-1-amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 3-(4-Fluorophenyl)propanoic acid.

Reduction: 3-(4-Fluorophenyl)propan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Fluorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and fluorophenyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(4-fluorophenyl)propanamide derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Substituent Variations on the Amide Nitrogen

- Key Insight : Electron-withdrawing groups (e.g., -F in 17 ) enhance lipophilicity, while electron-donating groups (e.g., -OCH₃ in 19 ) improve solubility. Bicalutamide’s bulky substituents (sulfonyl, trifluoromethyl) confer high receptor specificity .

Modifications to the Propanamide Backbone

- Key Insight : Structural complexity (e.g., piperazine in SC211, imidazole in 11a ) broadens target specificity. Fluorination (e.g., CatS Inhibitor 29 ) reduces oxidative metabolism .

Functional Group Replacements

- Key Insight : Hydrazide derivatives () retain bioactivity while altering redox properties. Metabolic hydroxylation (ezetimibe) impacts drug clearance .

Physicochemical and Pharmacokinetic Profiles

| Property | This compound | N-4-Fluorophenyl (17) | N-4-Methoxyphenyl (19) | SC211 |

|---|---|---|---|---|

| logP | ~1.9 (predicted) | 2.63 (experimental) | 2.97 (experimental) | 3.1 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |

| Molecular Weight | 167.18 | 284.09 | 296.11 | ~450 |

| Bioavailability | Moderate | Low | Moderate | High |

- logP Trends : Fluorophenyl groups increase logP (e.g., 17 vs. 19 ), while polar substituents (e.g., -OCH₃) reduce it. SC211’s piperazine improves solubility despite high molecular weight .

Activité Biologique

3-(4-Fluorophenyl)propanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

- Molecular Formula : C10H12FNO

- Molecular Weight : 181.21 g/mol

- CAS Number : 25468-67-1

The presence of the fluorine atom in the para position of the phenyl ring significantly influences the compound's electronic properties, enhancing its lipophilicity and metabolic stability compared to similar compounds without fluorine substituents.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The amide and fluorophenyl groups are thought to play crucial roles in modulating biological pathways, which can lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound’s ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. These findings position it as a potential candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glucose tolerance, indicating potential therapeutic applications for managing diabetes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(3-Fluorophenyl)propanamide | Fluorine in meta position | Antimicrobial |

| 3-(4-Chlorophenyl)propanamide | Chlorine instead of fluorine | Anticancer |

| 3-(4-Bromophenyl)propanamide | Bromine instead of fluorine | Similar enzyme inhibition |

The unique presence of the fluorine atom in this compound imparts distinct properties that enhance its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones, indicating strong antimicrobial activity. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In vitro experiments on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations. Further analysis revealed alterations in apoptosis markers, supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.